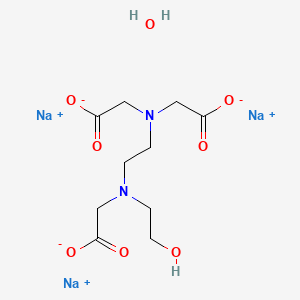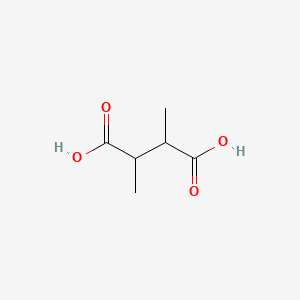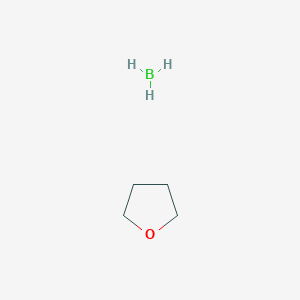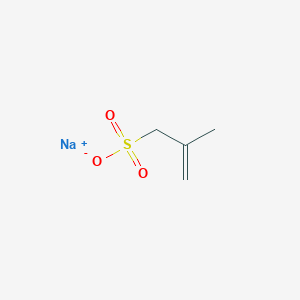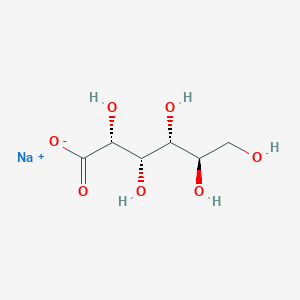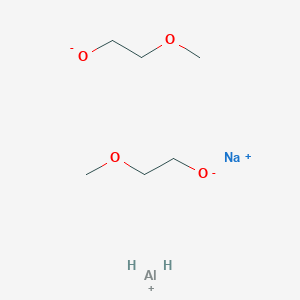
potassium;2-carboxybenzoate
Overview
Description
Potassium 2-carboxybenzoate, also known as potassium hydrogen phthalate, is a chemical compound with the molecular formula C8H5KO4. It is a potassium salt of phthalic acid and is commonly used in various scientific and industrial applications. This compound is known for its stability and solubility in water, making it a valuable reagent in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 2-carboxybenzoate can be synthesized through the neutralization of phthalic acid with potassium hydroxide. The reaction typically involves dissolving phthalic acid in water and gradually adding potassium hydroxide until the solution reaches a neutral pH. The resulting solution is then evaporated to obtain potassium 2-carboxybenzoate in crystalline form.
Industrial Production Methods: In industrial settings, potassium 2-carboxybenzoate is produced by reacting phthalic anhydride with potassium hydroxide. The reaction is carried out in aqueous solution, and the product is crystallized out by cooling the solution. This method ensures high purity and yield of the compound.
Types of Reactions:
Oxidation: Potassium 2-carboxybenzoate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: Products may include phthalic acid derivatives.
Reduction: Reduced forms of the compound, such as phthalic acid.
Substitution: Substituted benzoates with different functional groups.
Scientific Research Applications
Potassium 2-carboxybenzoate is widely used in scientific research due to its stability and well-defined properties. Some of its applications include:
Analytical Chemistry: Used as a primary standard for acid-base titrations and calibration of pH meters.
Biology: Employed in buffer solutions to maintain pH stability in biological experiments.
Medicine: Utilized in pharmaceutical formulations as a buffering agent.
Industry: Applied in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of potassium 2-carboxybenzoate primarily involves its role as a buffering agent. It helps maintain a stable pH in solutions by neutralizing acids and bases. The compound dissociates in water to release potassium ions and 2-carboxybenzoate ions, which interact with hydrogen ions to stabilize the pH.
Comparison with Similar Compounds
- Potassium hydrogen phthalate
- Potassium biphthalate
- Monopotassium phthalate
- Potassium acid phthalate
- Hydrogen potassium phthalate
Comparison: Potassium 2-carboxybenzoate is unique due to its specific molecular structure and properties. Compared to other similar compounds, it offers a stable pH in aqueous solutions and is widely used as a primary standard in analytical chemistry. Its solubility and stability make it a preferred choice in various scientific and industrial applications.
Properties
IUPAC Name |
potassium;2-carboxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.K/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZKICVEHNUQTL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5KO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
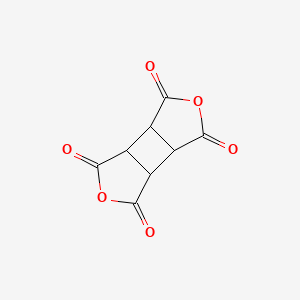
![sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7799106.png)
